

# Technical Support Center: Enhancing Perovskite Film Stability with Thiocyanate-Based Additives

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Compound of Interest		
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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing thiocyanate-based additives to enhance the stability and performance of perovskite films.

## **Introduction to Thiocyanate-Based Additives**

Thiocyanate (SCN<sup>-</sup>), a pseudohalide ion, has emerged as a critical additive in perovskite precursor solutions to improve the quality and stability of the resulting films. Additives such as Ammonium Thiocyanate (NH<sub>4</sub>SCN), Potassium Thiocyanate (KSCN), and Formamidinium Thiocyanate (FASCN) play a significant role in controlling the crystallization dynamics of perovskite materials.[1][2] Key benefits include enlarging crystal grain size, passivating defects, reducing charge recombination, and promoting the formation of desired perovskite phases, which collectively lead to enhanced power conversion efficiency (PCE) and improved moisture and thermal stability.[3][4][5]

# **Troubleshooting Guide**

This guide addresses common issues encountered during the experimental process of incorporating thiocyanate-based additives into perovskite films.

Issue 1: Poor Film Morphology (Pinholes, Low Coverage, Small Grains)

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- Q: My perovskite film has pinholes and a rough surface after adding NH<sub>4</sub>SCN. What is the likely cause and solution?
  - A: This issue often stems from a non-optimal concentration of the thiocyanate additive or improper annealing conditions. The additive significantly alters the crystallization dynamics.[6]
    - Solution 1: Optimize Additive Concentration. The concentration is critical. For instance, studies on FAPbl<sub>3</sub> have shown that an NH<sub>4</sub>SCN concentration of around 30-40 mol% can promote the formation of high-quality films with large grains, while incorrect amounts can lead to poor morphology.[1][7] Systematically vary the additive concentration to find the optimal ratio for your specific perovskite composition and deposition method.
    - Solution 2: Adjust Annealing Protocol. The annealing temperature and duration are crucial for complete solvent removal and crystal growth.[8] With thiocyanate additives, the intermediate phases formed may require different annealing parameters than pristine films. Experiment with a range of temperatures (e.g., 100-150°C) and times (e.g., 10-60 minutes) to ensure the formation of a uniform and well-crystallized film.[6][9]
    - Solution 3: Ensure Precursor Homogeneity. Ensure the thiocyanate additive is fully dissolved in the precursor solution before deposition. Incomplete dissolution can act as nucleation sites, leading to non-uniform film formation.

#### Issue 2: Undesired Perovskite Phase Formation

- Q: I am working with FAPbI<sub>3</sub>, and my films are yellowish (δ-phase) instead of the desired black photoactive α-phase, even with an additive. How can I fix this?
  - $\circ$  A: The formation of the non-perovskite yellow  $\delta$ -phase is a common stability issue in FAPbl<sub>3</sub>. Thiocyanate additives are specifically used to combat this.
    - Solution: The addition of NH₄SCN has been proven to suppress the formation of the yellow hexagonal phase (δ-FAPbl₃) and promote the crystallization of the desired black trigonal phase (α-FAPbl₃).[1][4] This is achieved through the formation of an intermediate layer that guides the nucleation and growth of the α-phase.[3] If you are

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still observing the yellow phase, re-evaluate your NH<sub>4</sub>SCN concentration, as an adequate amount is necessary to facilitate this transition.[3]

#### Issue 3: Significant Hysteresis in Current-Voltage (J-V) Curves

- Q: My perovskite solar cells exhibit significant hysteresis between the forward and reverse voltage scans. Can thiocyanate additives help?
  - A: Yes, J-V hysteresis is often linked to ion migration and charge trapping at defect sites within the perovskite film and at its interfaces. Thiocyanate additives can mitigate this.
    - Solution: Additives like Potassium Thiocyanate (KSCN) and Lead Thiocyanate (Pb(SCN)<sub>2</sub>) have been shown to effectively reduce or eliminate hysteresis.[5][10] They achieve this by passivating grain boundary defects and improving the electronic quality of the film, which leads to faster charge transport and less carrier recombination.[5] The incorporation of KSCN can increase grain size to over 600 nm, reducing the density of grain boundaries where ions can migrate.[5]

#### Issue 4: Low Device Stability Under Ambient Conditions

- Q: My devices degrade rapidly when exposed to humidity. How can thiocyanate additives improve stability?
  - A: Enhancing moisture stability is a key advantage of using thiocyanate additives.
    - Solution 1: Improved Film Quality. Thiocyanate additives lead to larger, more crystalline grains and fewer pinholes, creating a more compact film that acts as a better barrier against moisture ingress.[11]
    - Solution 2: Enhanced Hydrophobicity. Some thiocyanate-based additives, such as Phenylethylammonium Thiocyanate (PEASCN), can form a hydrophobic layer on the perovskite surface, which repels water molecules and significantly enhances device stability in ambient air.[12] Devices treated with PEASCN have been shown to retain over 85% of their initial efficiency after 500 hours in a conventional environment.[12] NH₄SCN has also been demonstrated to improve moisture stability in FAPbl₃-based solar cells.[1][4]



# Frequently Asked Questions (FAQs)

- Q1: What is the primary mechanism by which thiocyanate additives improve perovskite films?
  - A1: Thiocyanate (SCN<sup>-</sup>) acts as a Lewis base and a pseudohalide. It interacts with Pb<sup>2+</sup> in the precursor solution to form intermediate adducts (e.g., Pbl<sub>2</sub>-SCN<sup>-</sup>). This interaction slows down and controls the crystallization process, allowing for the formation of larger, higher-quality grains with fewer defects.[1][13] The SCN<sup>-</sup> ion can also passivate defects at grain boundaries and surfaces, reducing non-radiative recombination.[2]
- Q2: Do thiocyanate ions remain in the final perovskite film?
  - A2: Typically, most of the thiocyanate evaporates during the thermal annealing step.[6]
     However, trace amounts may remain within the bulk of the perovskite film or at the
     interfaces.[2] Even though the final concentration is low, its role during the crystallization
     phase is what imparts the beneficial morphological and electronic properties.[2][14]
- Q3: What is the optimal concentration for a thiocyanate additive?
  - A3: The optimal concentration is highly dependent on the specific perovskite composition (e.g., MAPbI<sub>3</sub>, FAPbI<sub>3</sub>, mixed-cation), the chosen additive (NH<sub>4</sub>SCN, KSCN, etc.), and the deposition technique. For example, studies have reported optimal concentrations of 30 mol% for NH<sub>4</sub>SCN in one-step FAPbI<sub>3</sub> fabrication and 40% in a sequential deposition method.[3][4] For quasi-2D perovskites, an optimal concentration of 2 mol% NH<sub>4</sub>SCN has been reported.[15] It is crucial to perform a systematic optimization for your specific experimental conditions.
- Q4: Can thiocyanate additives be used with scalable deposition techniques like slot-die coating?
  - A4: Yes. KSCN, in particular, has been successfully used as an additive in slot-die coating of MAPbl<sub>3</sub> films.[11][16] The additive dramatically improved the crystal size and quality, leading to a high power conversion efficiency of over 21% and demonstrating the promise for fabricating large-scale, high-performance perovskite solar cells.[11][16]



- Q5: Besides improving stability, how do these additives affect solar cell performance metrics?
  - A5: By improving film quality, thiocyanate additives positively impact all key performance metrics. The reduction in defect density leads to a higher open-circuit voltage (V\_oc) and fill factor (FF).[2] The improved morphology and crystallinity enhance light absorption and charge transport, contributing to a higher short-circuit current density (J\_sc).[5] This combination results in a significant boost in the overall power conversion efficiency (PCE).

# **Quantitative Data Summary**

Table 1: Impact of Ammonium Thiocyanate (NH4SCN) on Perovskite Solar Cell Performance

Perovsk ite Type	Additive Concent ration	V_oc (V)	J_sc (mA/cm² )	FF (%)	PCE (%)	Stability Note	Referen ce
FAPbl₃	30 mol% NH₄SCN	-	-	-	11.44	Improved stability in ambient condition s (30-40% RH)	[1],[4]
Triple- Cation	Optimal NH₄SCN	-	-	-	19.36	Lower trap-state density	[17]
Quasi-2D (D-J)	2 mol% NH₄SCN	-	-	-	17.05	Retained 80% initial PCE after 1000h at 50% RH	[15]



Table 2: Impact of Potassium Thiocyanate (KSCN) on Perovskite Solar Cell Performance

Perovsk ite Type	Depositi on Method	V_oc (V)	J_sc (mA/cm² )	FF (%)	PCE (%)	Key Improve ment	Referen ce
MAPbl₃	Spin Coating	-	-	-	19.6	Hysteresi s eliminatio n, grain size >600 nm	[5]
MAPbl₃	Slot-Die Coating	1.113	24.54	78.26	21.38	Average grain size ~11 μm, enhance d stability	[11],[16]
Tin- based	KSCN in PEDOT:P SS	-	-	-	8.39	Improved microstru cture and charge transport	[18]

# **Experimental Protocols**

Protocol 1: One-Step Spin-Coating Fabrication of FAPbI3 with NH4SCN Additive

- Precursor Solution Preparation:
  - Prepare a 1 M stock solution of FAPbl₃ in a mixed solvent of DMF and DMSO.
  - To this solution, add NH<sub>4</sub>SCN to achieve the desired molar percentage (e.g., 30 mol%).
  - Stir the solution on a hotplate at ~60°C for at least 2 hours in an inert atmosphere (e.g., nitrogen-filled glovebox) until the NH<sub>4</sub>SCN is fully dissolved and the solution is clear.
- Substrate Preparation:



- Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
- Treat the substrates with UV-Ozone for 15 minutes prior to depositing the electron transport layer (e.g., SnO<sub>2</sub>).

#### Film Deposition:

- Transfer the prepared substrates into the glovebox.
- Deposit the electron transport layer and hole transport layer as per your standard device architecture.
- Spin-coat the FAPbl₃ precursor solution containing NH₄SCN onto the substrate. A typical two-step program is 1000 rpm for 10 s, followed by 5000 rpm for 30 s.
- During the second step, dispense an anti-solvent (e.g., chlorobenzene or toluene) onto the spinning substrate approximately 15 seconds before the end of the program.[19]

#### Annealing:

- Immediately transfer the substrate onto a preheated hotplate.
- Anneal the film at 150°C for 15 minutes in the glovebox.[8]

#### Device Completion:

- Allow the film to cool to room temperature.
- Deposit the hole transport layer (if applicable) and the metal back contact (e.g., Gold or Silver) via thermal evaporation.

#### Protocol 2: Sequential Deposition Fabrication of FAPbl3 with NH4SCN Additive

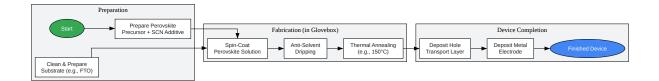
- Step 1: Pbl<sub>2</sub> Layer Deposition
  - Prepare a 1 M solution of Pbl<sub>2</sub> in DMF.



- Add NH<sub>4</sub>SCN to the PbI<sub>2</sub> solution to a concentration of 40% (molar ratio relative to PbI<sub>2</sub>).
   [3][7] Stir until fully dissolved.
- Spin-coat the Pbl<sub>2</sub>-NH<sub>4</sub>SCN solution onto the prepared substrate (e.g., 4000 rpm for 60 s).
   [3]
- Anneal the film at 80°C for 30 minutes.[3]
- Step 2: Conversion to Perovskite
  - Prepare a solution of Formamidinium Iodide (FAI) in isopropanol.
  - Dip the Pbl<sub>2</sub>-coated substrate into the FAI solution for a specified time (e.g., 1-5 minutes)
     or spin-coat the FAI solution onto the Pbl<sub>2</sub> film.
  - Rinse the film with isopropanol to remove excess FAI.
- Final Annealing:
  - Anneal the resulting FAPbl<sub>3</sub> film at 150°C for 15-30 minutes to complete the crystallization process.
- Device Completion:
  - Proceed with the deposition of the hole transport layer and metal electrode as described in Protocol 1.

### **Visualizations**

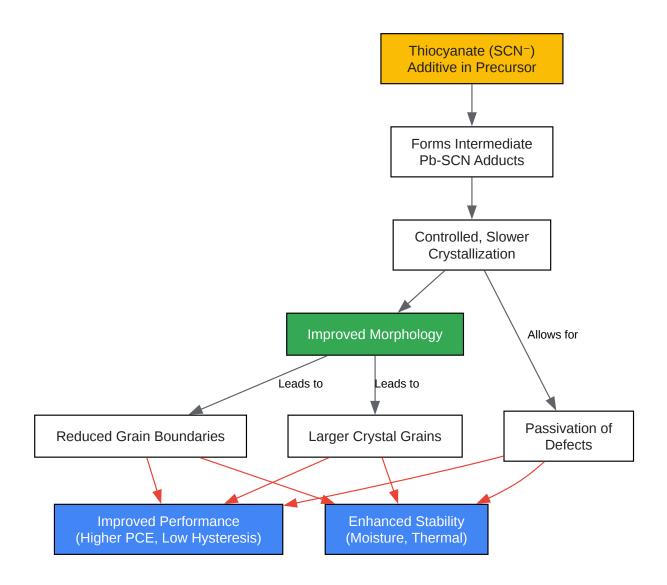




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Caption: Experimental workflow for one-step fabrication of perovskite films with thiocyanate additives.

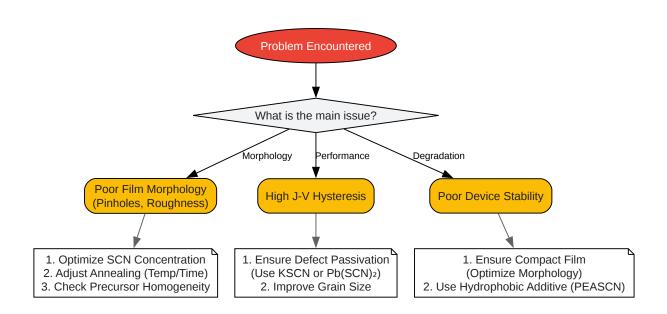




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Caption: Mechanism of how thiocyanate additives enhance perovskite film quality and stability.





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Caption: A logical flow diagram for troubleshooting common experimental issues.

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